N-ethyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine
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Overview
Description
N-ethyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine is a complex organic compound with a unique structure that includes a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine typically involves the reaction of ethylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the benzothiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .
Scientific Research Applications
N-ethyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the ethyl and phenyl substituents.
Phenylbenzothiazole: Similar structure but with different substituents on the benzothiazole ring.
Ethylbenzothiazole: Contains the ethyl group but lacks the phenyl substituent .
Uniqueness
N-ethyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-ethyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H14N2O2S/c1-2-17(12-8-4-3-5-9-12)15-13-10-6-7-11-14(13)20(18,19)16-15/h3-11H,2H2,1H3 |
InChI Key |
NKRRFJYARXZFRC-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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